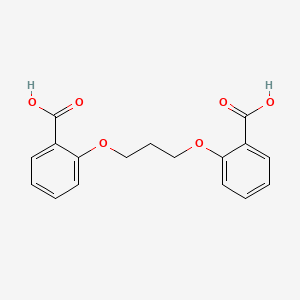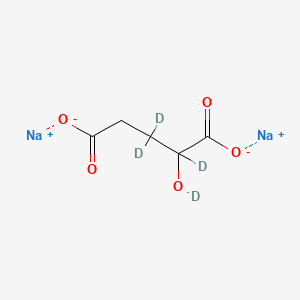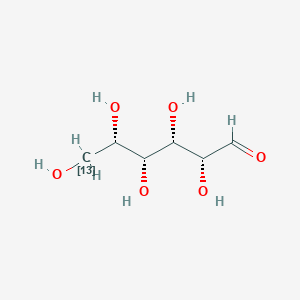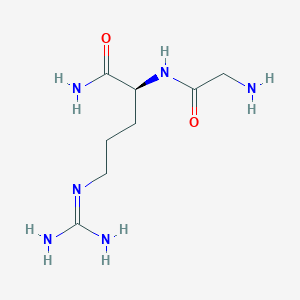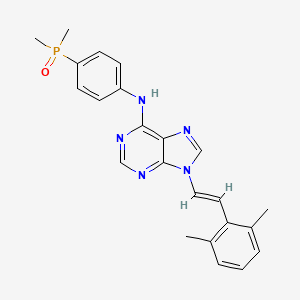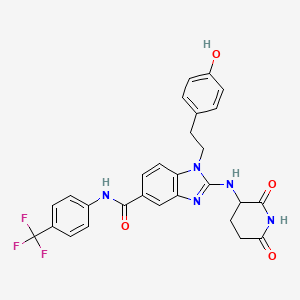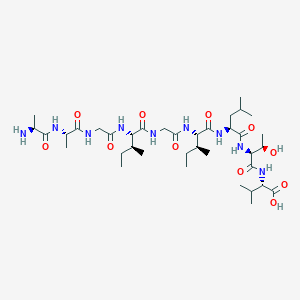
MART-1 (27-35) (human)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MART-1 (27-35) (human), also known as Melanoma Antigen Recognized by T-cells 1, is a peptide fragment derived from the MART-1 protein. This peptide represents amino acids 27-35 of the MART-1 protein, which is a melanoma-associated antigen recognized by T-cells. MART-1 is primarily expressed in melanocytes, the cells responsible for producing melanin, and is widely used as an immunohistochemical marker for diagnosing melanoma .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MART-1 (27-35) (human) involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .
Industrial Production Methods
Industrial production of MART-1 (27-35) (human) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification. The final product is lyophilized to obtain a stable, dry powder .
Analyse Chemischer Reaktionen
Types of Reactions
MART-1 (27-35) (human) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. Additionally, it can participate in binding interactions with T-cell receptors and major histocompatibility complex (MHC) molecules .
Common Reagents and Conditions
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)
Cleavage Reagents: Trifluoroacetic acid (TFA), water, scavengers (e.g., triisopropylsilane)
Purification: High-performance liquid chromatography (HPLC)
Major Products
The major product of the synthesis is the MART-1 (27-35) peptide itself. During its interaction with T-cells, the peptide-MHC complex is formed, which is recognized by T-cell receptors .
Wissenschaftliche Forschungsanwendungen
MART-1 (27-35) (human) has several scientific research applications, particularly in the fields of immunology, oncology, and diagnostic pathology:
Immunology: MART-1 (27-35) is used to study T-cell responses against melanoma cells.
Oncology: The peptide is employed in adoptive cell therapy (ACT) to enhance the immune response against melanoma.
Diagnostic Pathology: MART-1 is a valuable immunohistochemical marker for diagnosing melanoma in biopsy specimens.
Wirkmechanismus
MART-1 (27-35) (human) exerts its effects by binding to major histocompatibility complex (MHC) class I molecules on the surface of melanoma cells. This peptide-MHC complex is recognized by cytotoxic T lymphocytes (CTLs), leading to the activation of T-cells and the subsequent destruction of melanoma cells. The interaction involves the T-cell receptor (TCR) recognizing the peptide-MHC complex, triggering a cascade of immune responses .
Vergleich Mit ähnlichen Verbindungen
MART-1 (27-35) (human) can be compared to other melanoma-associated antigens and peptides used in immunotherapy:
gp100 (25-33): Another melanoma-associated antigen recognized by T-cells.
Tyrosinase (368-376): A peptide derived from the tyrosinase protein, also recognized by T-cells in melanoma.
MART-1 (27-35) is unique due to its specific amino acid sequence and its role in the immune response against melanoma. Its restricted expression in melanocytes and its ability to form stable peptide-MHC complexes make it a valuable target for immunotherapy and diagnostic applications .
Eigenschaften
CAS-Nummer |
874310-50-6 |
|---|---|
Molekularformel |
C37H67N9O11 |
Molekulargewicht |
814.0 g/mol |
IUPAC-Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C37H67N9O11/c1-12-19(7)28(43-25(48)15-39-32(51)22(10)41-31(50)21(9)38)34(53)40-16-26(49)44-29(20(8)13-2)35(54)42-24(14-17(3)4)33(52)46-30(23(11)47)36(55)45-27(18(5)6)37(56)57/h17-24,27-30,47H,12-16,38H2,1-11H3,(H,39,51)(H,40,53)(H,41,50)(H,42,54)(H,43,48)(H,44,49)(H,45,55)(H,46,52)(H,56,57)/t19-,20-,21-,22-,23+,24-,27-,28-,29-,30-/m0/s1 |
InChI-Schlüssel |
NEHKZPHIKKEMAZ-ZFVKSOIMSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)N |
Kanonische SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


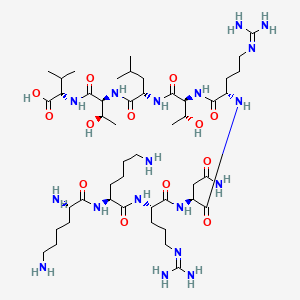
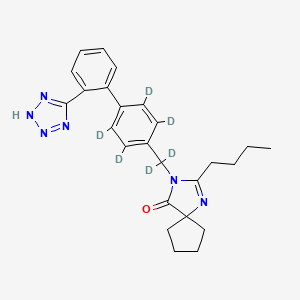
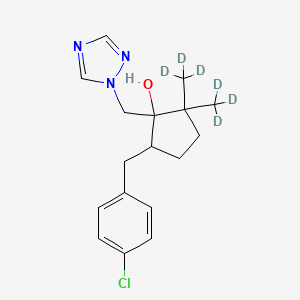

![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] phosphate](/img/structure/B12392493.png)
